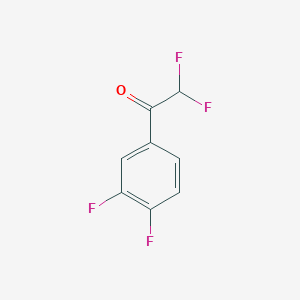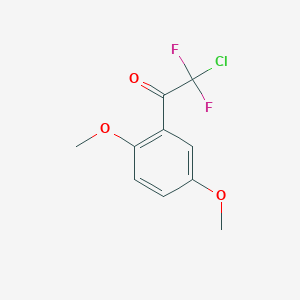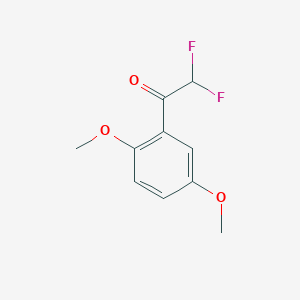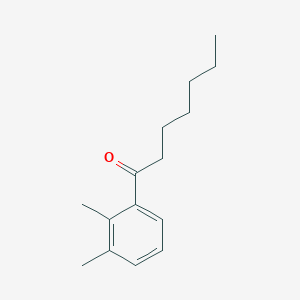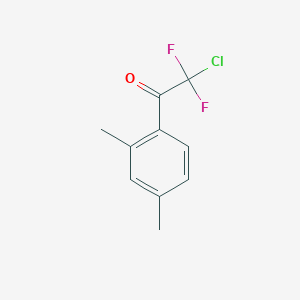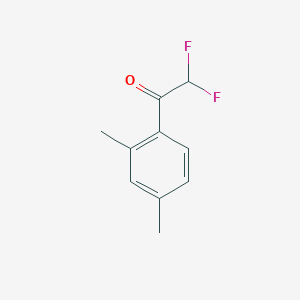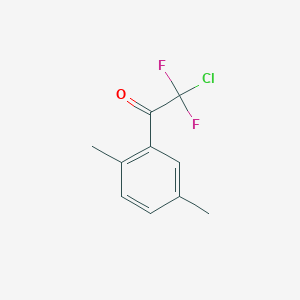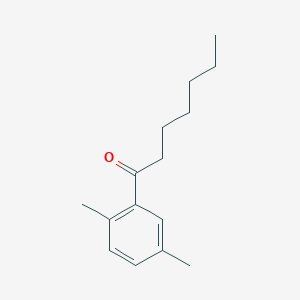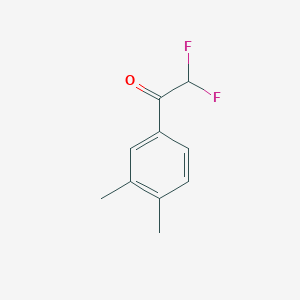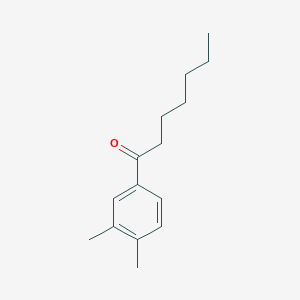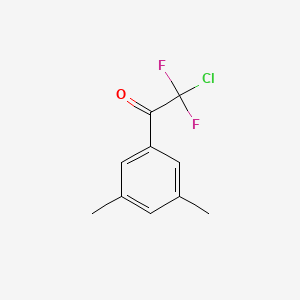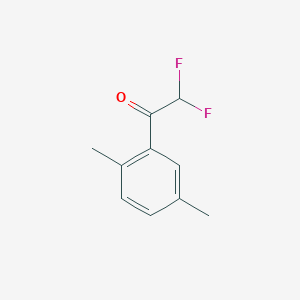
1-(2,5-Dimethylphenyl)-2,2-difluoroethanone
Overview
Description
1-(2,5-Dimethylphenyl)-2,2-difluoroethanone is a useful research compound. Its molecular formula is C10H10F2O and its molecular weight is 184.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids : The 2,5-dimethylphenacyl (DMP) esters, related to the compound , have been used as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for creating 'caged compounds' (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Molecular Complexes in X-Ray Crystallography : Compounds similar to 1-(2,5-Dimethylphenyl)-2,2-difluoroethanone have been used in forming molecular complexes, which are studied using X-ray crystallography. This aids in understanding molecular structures and interactions (Toda, Tanaka, & Mak, 1985).
Polymer Synthesis : In the field of polymer science, derivatives of dimethylphenyl have been utilized in the synthesis of polymers like poly(arylene ether sulfone), offering insights into their structure and properties (Percec & Wang, 1990).
Fluorination in Organic Chemistry : The compound's derivatives have been used in fluorination methods in organic chemistry, specifically in the microwave-assisted fluorination of arylethanones (Thvedt, Fuglseth, Sundby, & Hoff, 2009).
Development of Membranes : In materials science, derivatives have been used in the development of poly(arylene ether sulfone) membranes with various applications, including ion exchange membranes (Wang, Shen, Chang, Xiaoyan, & Li, 2015).
Photorelease Studies : Research on 2,5-dimethylphenacyl chloride, a related compound, has contributed to understanding photorelease mechanisms, valuable in photochemistry (Pelliccioli, Klán, Zabadal, & Wirz, 2001).
Electron-Transfer Reactions : The compound's relatives have been studied in electron-transfer reactions, which is crucial in understanding various chemical processes (Mattes & Farid, 1986).
Lanthanide Metal-Organic Frameworks : Similar compounds have been used in creating lanthanide metal-organic frameworks, which have applications in luminescence sensing (Shi, Zhong, Guo, & Li, 2015).
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPXREPQYNMXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




